5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 915030-25-0
VCID: VC16000059
InChI: InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
SMILES:
Molecular Formula: C10H8FN
Molecular Weight: 161.18 g/mol

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

CAS No.: 915030-25-0

Cat. No.: VC16000059

Molecular Formula: C10H8FN

Molecular Weight: 161.18 g/mol

* For research use only. Not for human or veterinary use.

5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile - 915030-25-0

Specification

CAS No. 915030-25-0
Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
IUPAC Name 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile
Standard InChI InChI=1S/C10H8FN/c11-9-3-4-10-7(5-9)1-2-8(10)6-12/h3-5,8H,1-2H2
Standard InChI Key WWGIROKSWOXQFB-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1C#N)C=CC(=C2)F

Introduction

Chemical Identity and Structural Features

5-Fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a bicyclic organic compound with the molecular formula C10H8FN\text{C}_{10}\text{H}_8\text{FN} and a molecular weight of 161.18 g/mol . Its IUPAC name derives from the indene scaffold, where a fluorine atom occupies the 5-position of the aromatic ring, and a nitrile group is attached to the 1-position of the partially saturated bicyclic system. The compound’s structural uniqueness lies in its planar aromatic moiety fused to a non-planar dihydroindene ring, creating a rigid framework that influences both its reactivity and molecular interactions .

Key identifiers include the CAS registry number 915030-25-0, DSSTox Substance ID DTXSID70702882, and SMILES string C1CC2=C(C1C#N)C=CC(=C2)F . Synonymous designations such as 1-Cyano-5-fluoroindane and SCHEMBL4525518 are frequently used in commercial catalogs and research databases .

Synthesis and Manufacturing

Industrial-Scale Production

Commercial suppliers such as Ambeed offer the compound at 97% purity, indicating established manufacturing protocols . The absence of detailed synthetic procedures in public domains suggests proprietary optimization, potentially involving:

  • Friedel-Crafts alkylation to construct the indene backbone.

  • Electrophilic fluorination at the 5-position.

  • Cyanation via nucleophilic substitution or Sandmeyer-type reactions.

Gram-scale production is achievable through column chromatography-free processes, as evidenced by analogous compounds requiring minimal purification .

Pharmacological Applications

ERβ-Selective Agonists

Derivatives of 5-fluoro-2,3-dihydro-1H-indene-1-carbonitrile exhibit high selectivity for estrogen receptor beta (ERβ) over ERα, a property exploited in treating postmenopausal disorders. In preclinical models, such compounds ameliorate obesity and depression by modulating ERβ-mediated neuroendocrine pathways . The nitrile group enhances metabolic stability compared to ester or ketone analogs, extending plasma half-life in vivo .

Structure-Activity Relationships (SAR)

  • Fluorine Substituent: The 5-fluoro group minimizes oxidative metabolism, prolonging therapeutic effects .

  • Nitrile Functionality: Acts as a hydrogen-bond acceptor, improving receptor binding affinity .

  • Bicyclic Scaffold: Restricts conformational flexibility, enhancing target specificity .

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